11-Beta-hydroxypregnenolone
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Overview
Description
11-Beta-hydroxypregnenolone is a naturally occurring steroid hormone with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . It is a derivative of pregnenolone and plays a significant role in the biosynthesis of corticosteroids and other steroid hormones . This compound is known for its involvement in various biochemical pathways and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Beta-hydroxypregnenolone can be synthesized through the hydroxylation of pregnenolone. This process involves the use of specific enzymes, such as cytochrome P450 enzymes, which catalyze the hydroxylation reaction . The reaction conditions typically include the presence of cofactors and optimal pH and temperature settings to ensure efficient conversion.
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microbial or enzymatic systems. These methods leverage the natural enzymatic pathways to produce the compound in large quantities . The use of recombinant microorganisms expressing the necessary enzymes is a common approach in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 11-Beta-hydroxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Formation of reduced steroid intermediates.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Employs reagents like halogens or organometallic compounds under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which have distinct biological activities and potential therapeutic applications .
Scientific Research Applications
11-Beta-hydroxypregnenolone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: Studied for its role in steroid biosynthesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of 11-Beta-hydroxypregnenolone involves its conversion to other active steroid hormones through enzymatic pathways. It acts as a substrate for enzymes such as 11-beta-hydroxysteroid dehydrogenase, which catalyzes its conversion to active glucocorticoids and mineralocorticoids . These hormones then exert their effects by binding to specific receptors and modulating gene expression and cellular functions .
Comparison with Similar Compounds
Pregnenolone: A precursor to 11-Beta-hydroxypregnenolone and other steroid hormones.
11-Beta-hydroxyprogesterone: Another hydroxylated derivative with similar biological activities.
Dehydroepiandrosterone (DHEA): A related steroid hormone involved in similar biochemical pathways
Uniqueness: this compound is unique due to its specific hydroxylation at the 11-beta position, which imparts distinct biological activities and metabolic pathways compared to other similar compounds . Its role in the biosynthesis of corticosteroids and its potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[(3S,8S,9S,10R,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-,21+/m0/s1 |
InChI Key |
MWFVCWVMFCXVJV-USCZNDJGSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CC=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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